molecular formula C22H19N5O2S2 B11076801 2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B11076801
M. Wt: 449.6 g/mol
InChI Key: HPYCFFJNQABBRT-UHFFFAOYSA-N
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Description

2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiophene ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated triazole intermediate.

    Attachment of the Benzohydrazide Moiety: The final step involves the condensation of the triazole-thiophene intermediate with a benzohydrazide derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or thiophene derivatives

    Substitution: Substituted triazole or thiophene derivatives

Scientific Research Applications

2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE: Shares the triazole and thiophene rings but lacks the benzohydrazide moiety.

    BENZOHYDRAZIDE DERIVATIVES: Compounds with similar benzohydrazide structures but different substituents on the triazole or thiophene rings.

Uniqueness

2-METHYL-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is unique due to the combination of its triazole, thiophene, and benzohydrazide moieties, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H19N5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-methyl-N'-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C22H19N5O2S2/c1-15-8-5-6-11-17(15)21(29)25-23-19(28)14-31-22-26-24-20(18-12-7-13-30-18)27(22)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,28)(H,25,29)

InChI Key

HPYCFFJNQABBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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